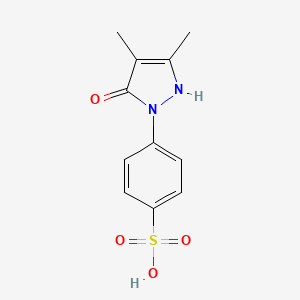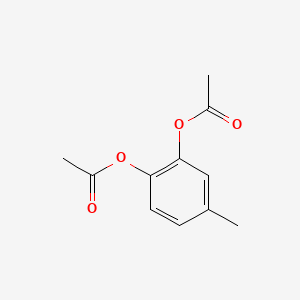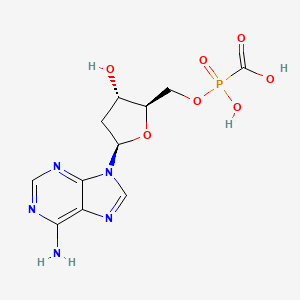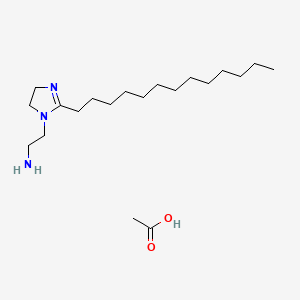
6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid is an organic compound known for its unique structure and properties It is a derivative of naphthopyran and contains both amino and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid typically involves organic synthesis reactions. One common method includes the reaction of naphthopyran derivatives with appropriate reagents to introduce the amino and sulfonic acid groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse compounds .
Scientific Research Applications
6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid
- 6-Substituted 1H,3H-naphtho[1,8-cd]pyran-1,3-diones
Uniqueness
6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
85508-04-9 |
|---|---|
Molecular Formula |
C12H9NO6S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
10-amino-2,11-dioxo-4-oxatricyclo[5.3.3.01,6]trideca-5,7,9,12-tetraene-3-sulfonic acid |
InChI |
InChI=1S/C12H9NO6S/c13-8-3-1-6-2-4-9(14)12(8)7(6)5-19-11(10(12)15)20(16,17)18/h1-5,11H,13H2,(H,16,17,18) |
InChI Key |
MNWINRPJBVNSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C23C(=CC=C1C2=COC(C3=O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















